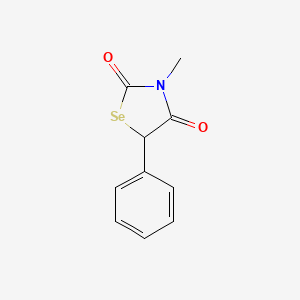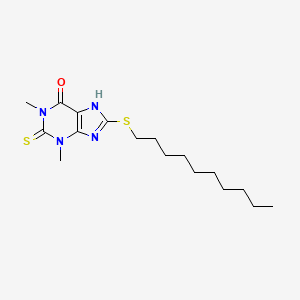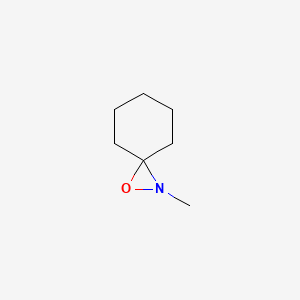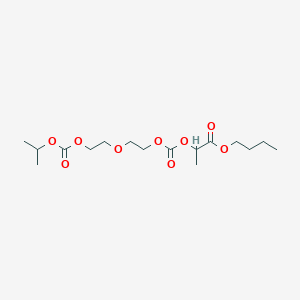
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate is an organic compound with the molecular formula C16H28O9 It is a butyl ester derivative of a complex polyether structure, characterized by multiple oxygen atoms and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The polyether structure allows for potential interactions with cell membranes and proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate: A similar compound with a longer carbon chain.
Di-sec-butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: A diester derivative with similar structural features.
Uniqueness
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate is unique due to its specific polyether structure and the presence of multiple oxygen atoms and carbonyl groups
Propriétés
Numéro CAS |
6290-81-9 |
|---|---|
Formule moléculaire |
C16H28O9 |
Poids moléculaire |
364.39 g/mol |
Nom IUPAC |
butyl 2-[2-(2-propan-2-yloxycarbonyloxyethoxy)ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C16H28O9/c1-5-6-7-21-14(17)13(4)25-16(19)23-11-9-20-8-10-22-15(18)24-12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
NYKAPLDVKNVSIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


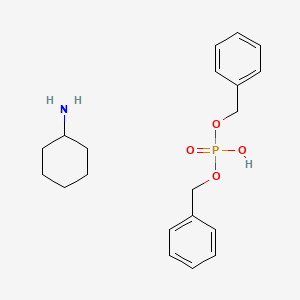
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
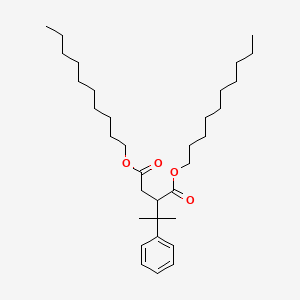

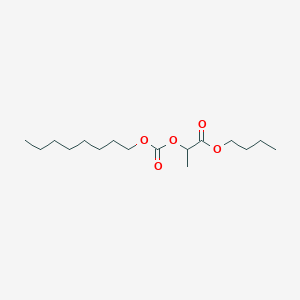
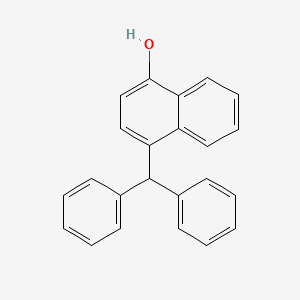

![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
